2-Thiophenamine

Descripción

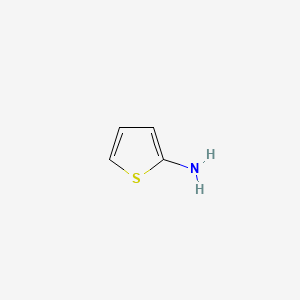

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

thiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c5-4-2-1-3-6-4/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQWRXYOTXRDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210601 | |

| Record name | 2-Thiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-46-6 | |

| Record name | 2-Aminothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-THIOPHENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9MN5C2AMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Thiophenamine

Classical and Modified Gewald Reactions for 2-Aminothiophene Synthesis

The Gewald reaction, first reported in 1961, is a multicomponent process that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound (ketone or aldehyde), an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. arkat-usa.orgwikipedia.org This one-pot synthesis is highly regarded for its versatility, the ready availability of starting materials, and the mild reaction conditions often employed. arkat-usa.orgscispace.com

The reaction is traditionally catalyzed by a suitable base, such as an amine (e.g., morpholine (B109124) or triethylamine), which is often required in stoichiometric amounts. arkat-usa.orgthieme-connect.com The core structure is formed by the condensation of the ketone or aldehyde with the activated nitrile, followed by the addition of sulfur and subsequent cyclization. arkat-usa.org While the one-pot method is well-established, a two-step procedure is also common, wherein an α,β-unsaturated nitrile (a Knoevenagel-Cope condensation product) is first isolated and then reacted with sulfur and a base. arkat-usa.org

Over the years, numerous modifications have been developed to improve reaction times, yields, and environmental friendliness. These include microwave-assisted synthesis, the use of solid supports, and the application of various catalysts. arkat-usa.orgwikipedia.orgorganic-chemistry.org For instance, microwave irradiation has been shown to be beneficial for reaction yields and reducing reaction times. wikipedia.org

Mechanism and Mechanistic Insights

Despite its long history, the complete mechanism of the Gewald reaction has been a subject of detailed study and was not fully elucidated until decades after its discovery. arkat-usa.orgwikipedia.org Computational studies using Density Functional Theory (DFT) have provided significant insights into the reaction pathway. chemrxiv.orgacs.org

The reaction sequence is understood to proceed through several key steps:

Knoevenagel-Cope Condensation : The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgchemrxiv.orgacs.org The base deprotonates the active methylene (B1212753) compound, creating a carbanion that attacks the carbonyl carbon. thieme-connect.com

Sulfur Addition (Thiolation) : The α,β-unsaturated nitrile intermediate is then thiolated by elemental sulfur at the α-methylene group. jocpr.com The exact mechanism of sulfur addition is complex. It is postulated that the deprotonated Knoevenagel adduct acts as a nucleophile, attacking the S₈ ring to open it and form a polysulfide intermediate. chemrxiv.orgacs.org A complex equilibrium of polysulfides of varying lengths is expected to exist in the solution. chemrxiv.orgacs.org

Ring Closure and Aromatization : The final step involves the intramolecular cyclization of a monosulfide intermediate, where the sulfur attacks the cyano group. arkat-usa.orgthieme-connect.com This is followed by tautomerization and aromatization to yield the final 2-aminothiophene product. wikipedia.orgthieme-connect.com This cyclization and subsequent aromatization step is considered the primary driving force for the entire reaction, funneling various intermediates towards the stable thiophene (B33073) product. chemrxiv.orgacs.org

A plausible mechanism is depicted below:

The first step is a Knoevenagel condensation of a ketone (1) and an activated nitrile (2) to yield an α,β-unsaturated nitrile (3). This is followed by the addition of sulfur to form an intermediate (4), which then cyclizes to form the imine (5). Tautomerization of the imine leads to the final 2-aminothiophene product (6). wikipedia.org

Scope and Limitations of Gewald Synthesis

The Gewald reaction is renowned for its broad substrate scope. A wide variety of ketones (cyclic, acyclic, and aromatic) and aldehydes can be used as the carbonyl component. nih.gov Similarly, various activated methylene nitriles, such as malononitrile (B47326), cyanoacetic acid esters, and cyanoacetamides, are effective, leading to diverse functional groups at the C-3 position of the thiophene ring. nih.gov

The reaction generally tolerates a wide range of functional groups on the starting materials. nih.gov Studies have demonstrated successful syntheses using starting materials containing alkenyl, alkynyl, acetal, hydroxyl, and amino functionalities. nih.gov

However, the reaction does have some limitations:

Substrate Reactivity : Aldehydes are often superior substrates to ketones, typically reacting faster and providing higher yields. nih.gov The use of certain ketones, particularly strained cyclic ketones, may result in lower yields compared to more stable cyclic ketones like cyclohexanone. organic-chemistry.org

Catalyst and Conditions : Classical methods often suffer from drawbacks like the need for stoichiometric or excess amounts of base, long reaction times, and elevated temperatures. thieme-connect.comjocpr.com

Nitrile Component : Historically, the reaction scope was largely limited to nitriles activated by strong electron-withdrawing groups. researchgate.net However, recent developments have expanded the scope to include arylacetonitriles, which are less activated, by reacting them with chalcones. researchgate.net

Green Chemistry Approaches in Gewald Reaction Protocols

In recent years, significant efforts have been directed towards developing more environmentally benign protocols for the Gewald reaction, aligning with the principles of green chemistry. These approaches focus on reducing waste, avoiding hazardous solvents, and using recyclable catalysts.

Key green methodologies include:

Solvent-Free Conditions : Several procedures have been developed that run under solvent-free conditions, often accelerated by microwave or ultrasound irradiation. researchgate.net This eliminates the use of volatile organic solvents, reducing environmental impact.

Use of Green Solvents : Water and polyethylene (B3416737) glycol (PEG) have been successfully employed as environmentally friendly reaction media. thieme-connect.comjocpr.comresearchgate.net Ionic liquids (ILs) have also been used as both the catalyst and solvent; these are often recyclable and exhibit low volatility. researchgate.netresearchgate.nettandfonline.com For example, 1,1,3,3-tetramethylguanidine (B143053) lactate (B86563) ([TMG][Lac]) and 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) have been used effectively. researchgate.net

Recyclable and Efficient Catalysts : To overcome the need for stoichiometric amounts of base, various recyclable catalysts have been introduced. These include:

Piperidinium (B107235) borate (B1201080) (Pip borate) : A conjugate acid-base pair that can be used in truly catalytic amounts (e.g., 20 mol%) in an ethanol (B145695)/water solvent system. thieme-connect.comresearchgate.net

N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber (P-PANF) : A heterogeneous fiber catalyst that can be used in low loadings (8.0 mol%) and recycled up to ten times with minimal loss of activity. thieme-connect.comd-nb.info

L-proline : A cost-effective and environmentally friendly amino acid that catalyzes the reaction efficiently under mild conditions with low catalyst loading (10 mol%). organic-chemistry.org

Solid Base Catalysts : Easily available and recyclable solid bases like sodium aluminate (NaAlO₂) have been shown to be effective. acs.org

The following table summarizes the performance of various green catalysts in the Gewald reaction.

Synthesis of Substituted and Fused 2-Aminothiophenes

The Gewald reaction is a premier method for synthesizing highly functionalized and substituted 2-aminothiophenes. arkat-usa.org The substitution pattern of the final product is directly controlled by the choice of the three starting components. The reaction is also instrumental in preparing condensed heterocyclic systems, such as thieno[2,3-d]pyrimidines and tetrahydrobenzo[b]thiophenes, which are of significant interest in medicinal chemistry. arkat-usa.orgresearchgate.netresearchgate.net

The presence of an electron-withdrawing group (EWG) at the 3-position is a defining feature of the products of the classical Gewald reaction, as it originates from the "activated" nitrile component. arkat-usa.orgthieme-connect.com

Using malononitrile (NC-CH₂-CN) as the nitrile component introduces a cyano (-CN) group at the C-3 position. arkat-usa.org

Using ethyl cyanoacetate (NC-CH₂-COOEt) introduces an ethoxycarbonyl (-COOEt) group at C-3. researchgate.netscilit.com

Using cyanoacetamide (NC-CH₂-CONH₂) introduces a carboxamide (-CONH₂) group at C-3. nih.govscilit.com

Using benzoylacetonitrile or cyanoacetone introduces a benzoyl (-COPh) or acetyl (-COCH₃) group at C-3, respectively. scilit.comnih.gov

These EWGs are crucial as they can influence the electronic properties of the resulting thiophene ring and serve as synthetic handles for further derivatization. jocpr.comresearchgate.net The introduction of EWGs can also occur at the C-5 position, which is determined by the choice of carbonyl reactant. researchgate.netscilit.com

The substitution pattern at the C-3, C-4, and C-5 positions of the 2-aminothiophene ring is predetermined by the selection of starting materials. thieme-connect.comd-nb.info

C-3 Position : As described above, this position is functionalized with an EWG from the activated nitrile.

C-4 and C-5 Positions : These positions are substituted by the R¹ and R² groups of the starting ketone (R¹-CO-CH₂-R²) or aldehyde (R¹-CHO). thieme-connect.com

The following table provides examples of how the choice of carbonyl compound dictates the substitution pattern at the C-4 and C-5 positions.

This strategic selection of reactants makes the Gewald reaction a powerful and highly convergent tool for generating a vast library of structurally diverse 2-aminothiophenes. arkat-usa.org

Synthesis of 3-Acetyl-2-aminothiophenes

A significant route for the synthesis of 3-acetyl-2-aminothiophenes is through a modification of the Gewald reaction. doaj.orgmdpi.comresearchgate.net This reaction is a well-established method for preparing 2-aminothiophenes. organic-chemistry.orgwikipedia.org

The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org However, for the synthesis of 3-acetyl-2-aminothiophenes, cyanoacetone is utilized as the activated nitrile component. doaj.orgmdpi.com In one approach, novel 3-acetyl-2-aminothiophenes were synthesized from cyanoacetone and 1,4-dithianyl-2,5-diols, which serve as a source for the α-mercaptoaldehyde, using a modified Gewald reaction. doaj.orgresearchgate.net This reaction is typically carried out in a solvent like dimethylformamide (DMF) with a base such as triethylamine (B128534) at an elevated temperature. researchgate.net The resulting 3-acetyl-2-aminothiophenes are moderately stable and can be further converted to more stable acetamides by heating with acetic anhydride (B1165640). mdpi.comresearchgate.net

Another variation of the Gewald reaction for preparing 3-acetyl-2-aminothiophene derivatives involves a one-pot, three-component reaction of cyanoacetone, a carbonyl compound, and elemental sulfur. thieme-connect.com This reaction is typically performed in an alcohol solvent like methanol (B129727) or ethanol with piperidine (B6355638) as the base, heated for an extended period. thieme-connect.com This method has been successfully applied to synthesize various 3-acetyl-2-aminothiophene derivatives. thieme-connect.com

Detailed spectroscopic methods, including 1H-NMR, 13C-NMR, mass spectrometry, and infrared spectroscopy, are used to characterize the synthesized 3-acetyl-2-aminothiophenes and their derivatives. doaj.orgresearchgate.net

Alternative Synthetic Routes to 2-Thiophenamine Derivatives

Beyond the traditional Gewald reaction, several alternative and modern synthetic strategies have been developed to access 2-aminothiophene derivatives, often focusing on efficiency, diversity, and greener reaction conditions. These include multicomponent reactions, catalyzed reactions, and transition-metal-free approaches.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the reactants. nih.gov The Gewald reaction itself is a classic example of a three-component reaction. acs.orgrsc.org

Several MCRs have been developed for the synthesis of 2-aminothiophene derivatives. tandfonline.com For instance, a one-pot synthesis of 2-(2-aminothiophene)-benzimidazoles has been achieved through a modified Gewald multicomponent reaction utilizing 2-cyanomethyl benzimidazoles, aldehydes with an active methylene group, and sulfur powder. rsc.org Another example is a four-component reaction that combines a Michael addition with the Gewald reaction to produce diverse, biologically active 2-aminothiophenes. rsc.org The Petasis reaction, a multicomponent reaction involving an amine, an aldehyde, and a boronic acid, has also been adapted for the synthesis of functionalized 2-aminothiophenes. acs.orgnih.govresearchgate.net In this approach, 2-aminothiophenes derived from the Gewald reaction are used as the amine component. acs.orgresearchgate.net

These MCRs offer significant advantages, including atom economy, mild reaction conditions, high yields, and compatibility with green solvents, making them attractive for the synthesis of diverse libraries of 2-aminothiophene derivatives. nih.gov

Homogeneously and Heterogeneously Catalyzed Reactions

Catalysis plays a crucial role in modern organic synthesis, and various catalyzed reactions have been developed for the synthesis of 2-aminothiophenes to improve efficiency and sustainability. nih.gov These can be broadly categorized into homogeneously and heterogeneously catalyzed reactions.

Homogeneous Catalysis: L-proline, an inexpensive and environmentally friendly amino acid, has been shown to be an effective catalyst for the one-pot synthesis of functionalized 2-aminothiophene scaffolds via the Gewald reaction. organic-chemistry.org The reaction proceeds under mild conditions with low catalyst loading, providing high yields. organic-chemistry.org Other organic bases like morpholine, triethylamine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been used to catalyze the Gewald reaction. jocpr.comresearchgate.net

Heterogeneous Catalysis: The use of heterogeneous catalysts offers advantages such as easy separation and reusability of the catalyst. Several heterogeneous catalysts have been employed for the synthesis of 2-aminothiophenes. For example, CaO has been reported as a cheap and efficient heterogeneous catalyst for the Gewald reaction in ethanol. derpharmachemica.com Nano-structured Na2CaP2O7 has also been utilized as a selective and active heterogeneous catalyst for the synthesis of substituted 2-aminothiophenes in water, highlighting a green chemistry approach. iau.ir The use of a polyacrylonitrile fiber functionalized with N-methylpiperazine has also been reported as an efficient catalyst for the Gewald reaction. nih.gov

The development of both homogeneous and heterogeneous catalytic systems continues to provide more efficient and environmentally benign methods for synthesizing 2-aminothiophene derivatives. nih.gov

Transition-Metal-Free Approaches

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals due to their cost, toxicity, and potential for product contamination. Several transition-metal-free approaches for the synthesis of 2-aminothiophene derivatives have been reported.

One such method involves the reaction of 2-ynals with thioamides in alcohols to produce 2-aminothienyl ether derivatives. acs.orgresearchgate.netacs.org This transformation proceeds through a cascade of an aldol (B89426) condensation, a regioselective intramolecular cyclization, and a conjugate addition. acs.orgresearchgate.net This metal-free, one-pot synthesis provides a straightforward route to 2,3,5-trisubstituted 2-aminothiophenes. acs.org

Another notable transition-metal-free synthesis involves the cyclization of gem-difluoroalkenes with β-keto tertiary thioamides. rsc.org This reaction is assisted by a simple base, potassium carbonate, and provides access to N,N-disubstituted 2-aminothiophenes in good yields. rsc.org Furthermore, an elemental sulfur-mediated annulation of enaminones with methylene nitriles offers a switchable synthesis of either 2-aminothiophenes or 2-aminofurans under transition-metal-free conditions, depending on the reaction solvent and the presence of a base. thieme-connect.com

These transition-metal-free methods represent a significant advancement in the sustainable synthesis of 2-aminothiophene derivatives, offering mild reaction conditions and broad substrate compatibility. researchgate.net

Functionalization and Derivatization Strategies

The 2-aminothiophene core is a versatile scaffold that can be further functionalized and derivatized to create a wide array of complex heterocyclic systems. These derivatization strategies are crucial for modulating the biological and material properties of the resulting compounds.

Heterocyclization Reactions

The amino group at the 2-position and the adjacent functional groups on the thiophene ring provide reactive handles for various heterocyclization reactions. tubitak.gov.tr These reactions are instrumental in constructing fused and linked heterocyclic systems containing the thiophene moiety.

For example, 2-aminothiophene-3-carboxamides are valuable building blocks for the synthesis of thieno[2,3-d]pyrimidines. tubitak.gov.tr The reaction of 2-aminothiophene-3-carboxamides with nitriles in the presence of an acid catalyst leads to the formation of the corresponding thieno[2,3-d]pyrimidine (B153573) derivatives. tubitak.gov.tr

Furthermore, 3-acetyl-2-aminothiophenes can be used as starting materials for the synthesis of 4-chlorothieno[2,3-b]pyridine (B3024653) derivatives through a reaction with the Vilsmeier-Haack reagent (POCl3/DMF). thieme-connect.comthieme-connect.com The resulting chloro-substituted thienopyridines can then undergo further functionalization, such as palladium-catalyzed C-N cross-coupling reactions. thieme-connect.com

The Petasis reaction products of 2-aminothiophenes, which contain multiple functional groups, are also amenable to further transformations. acs.org For instance, intramolecular cyclization of these products can lead to the formation of pharmaceutically interesting thienodiazepine moieties. acs.orgnih.gov

These heterocyclization strategies demonstrate the utility of 2-aminothiophenes as versatile intermediates for the synthesis of a diverse range of complex, polyfunctional heterocyclic compounds with potential applications in various fields.

Formation of Benzothiophene (B83047) Derivatives

The fusion of a benzene (B151609) ring onto the thiophene core, starting from this compound, can be achieved through specific condensation and cyclization strategies. Benzo[b]thiophene is a significant heterocyclic system composed of a benzene ring fused to the 2,3-positions of a thiophene ring. chemicalbook.com

One notable method involves the reaction of a this compound derivative with diethyl succinate. scinito.ai This process begins with a condensation reaction, followed by an intramolecular cyclocondensation, which ultimately leads to the formation of a benzothiophene derivative. The reaction proceeds through the formation of an initial amide, followed by pyrrole (B145914) cyclization and subsequent dehydrogenation to aromatize the newly formed ring.

The Gewald reaction is another cornerstone in thiophene chemistry, typically used to synthesize 2-aminothiophenes from α-methylene ketones, activated nitriles, and elemental sulfur. thieme-connect.dewikipedia.orgorganic-chemistry.org While the primary product is a 2-aminothiophene, modifications and subsequent reactions of the Gewald product can lead to more complex structures, including annulated systems like tetrahydro-1-benzothiophenes. mdpi.comresearchgate.net

Synthesis of Pyridine (B92270), Pyrrole, and Pyridopyrimidine Moieties

The inherent reactivity of this compound allows for its use in constructing various nitrogen-containing heterocycles.

Pyridine Derivatives : The reaction of this compound with diethyl malonate can yield a hydroxypyridine derivative. This is thought to occur via an intermediate tertiary amine which then undergoes further reaction and decarboxylation. scinito.ai Similarly, cyclocondensation with ethyl acetoacetate (B1235776) produces an acetyl pyridine derivative.

Pyrrole Derivatives : Acylation of this compound with chloroacetyl chloride, followed by an intramolecular cyclization, results in the formation of a chloropyrrole derivative. This pyrrole compound can be further functionalized.

Pyridopyrimidine Derivatives : Pyridopyrimidine structures can be synthesized from this compound-derived intermediates. An aminocyanopyridine, formed by reacting this compound with ethyl cyanoacetate, can undergo a [4+2] cycloaddition with benzoyl isothiocyanate. This reaction proceeds through an intramolecular heterocyclization to produce the fused pyridopyrimidine system.

Design of Thiophene with Azole and Azine Moieties

This compound is a key building block for creating hybrid molecules where the thiophene ring is fused or linked to other heterocyclic systems like azoles (e.g., pyrroles) and azines (e.g., pyridines). scinito.ai

The synthesis of a pyrrole-fused benzothiophene, for example, is achieved by reacting a this compound derivative with diethyl succinate. The process involves initial amide formation, followed by a pyrrole cyclization through an intramolecular nucleophilic attack, and finally dehydrogenation to form the aromatic system. The reaction of 2-aminothiophene-3-carbonitriles with ketones under microwave irradiation can also afford amino-thieno[2,3-b]pyridine derivatives. researchgate.net These reactions highlight the utility of this compound in generating diverse, condensed heterocyclic libraries.

Alkylation and Acylation Reactions

The amino group of this compound is readily susceptible to alkylation and acylation, providing a straightforward method for functionalization and further elaboration.

Alkylation : Alkylation of the amino group has been demonstrated using reagents like N-phenyl chloroacetamide in the presence of acetic acid and sodium acetate, leading to the corresponding alkylated derivative. Such reactions typically require a base to enhance the nucleophilicity of the amine.

Acylation : Acylation can be achieved using various acylating agents. Reaction with chloroacetyl chloride provides an acylated intermediate that can cyclize to form other heterocycles. Similarly, reaction with succinic anhydride yields an acylated derivative containing a carboxylic acid function. Acylation is also a key step in solid-phase Gewald protocols, where the resin-bound aminothiophene is acylated with acetyl chloride before cleavage from the support. thieme-connect.de

Condensation Reactions

Condensation reactions are fundamental to the synthetic utility of this compound, often serving as the initial step in multicomponent reactions. The Gewald reaction, a prime example, commences with a Knoevenagel condensation between a ketone or aldehyde and an activated nitrile. thieme-connect.dewikipedia.org This is followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. thieme-connect.de

Other condensation reactions include:

The reaction with diethyl malonate to form pyridine derivatives. scinito.ai

The cyclocondensation with ethyl acetoacetate to yield acetyl pyridines.

Condensation with dimethylformamide-dimethylacetal (DMF-DMA) to produce acrylamide (B121943) derivatives. researchgate.net

These reactions underscore the ability of this compound and its precursors to react with carbonyl compounds, leading to a variety of heterocyclic systems. researchgate.net

Incorporation into Hybrid Molecular Structures

2-Aminothiophenes are valuable synthons for the creation of complex, polycyclic hybrid molecules. researchgate.net Their functional groups allow for sequential reactions to build fused ring systems. For instance, a 2-aminothiophene derivative can be used to synthesize thieno[2,3-d]pyrimidine systems. researchgate.net The synthesis of these hybrid structures is often driven by the search for novel compounds with specific electronic or biological properties. researchgate.netresearchgate.net The versatility of the 2-aminothiophene scaffold allows for its integration into larger molecular frameworks, including oligothiophene-BODIPY hybrids and azomethine-bridged polythiophene-ferrocenes. researchgate.net

Structural Confirmation of Synthesized Derivatives

The structures of newly synthesized derivatives of this compound are rigorously confirmed using a combination of modern spectroscopic and analytical techniques. vulcanchem.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are essential for structural elucidation. vulcanchem.commdpi.com For example, in a synthesized pyridine derivative, aromatic protons appear in the δ 6.95-7.30 ppm range, while an OH signal might be observed at 8.42 ppm. In an alkylated derivative, characteristic signals for the cyclohexane (B81311) protons and the newly introduced CH₂ group can be seen at specific chemical shifts.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Characteristic absorption peaks confirm the presence of groups such as nitriles (CN, ~2200 cm⁻¹), carbonyls (C=O, ~1620-1680 cm⁻¹), and amines (NH, ~3300-3400 cm⁻¹).

Mass Spectrometry (MS) : Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular formula of the synthesized compounds by providing an accurate molecular ion peak. vulcanchem.commdpi.comvulcanchem.com

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including stereochemistry and molecular conformation. mdpi.comvulcanchem.com It reveals precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding. mdpi.com For instance, the crystal structure of (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone was determined to be in the orthorhombic space group Pna2₁, confirming its molecular geometry. mdpi.com

Elemental Analysis : This technique provides the percentage composition of elements (C, H, N, S) in a compound, which is compared against the calculated values for the proposed structure to confirm its empirical formula. researchgate.net

The following table provides a summary of the spectroscopic data for a selection of this compound derivatives.

| Derivative | Synthesis Method | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |

| Benzothiophene with pyrrole moiety (4) | Reaction of aminocyanothiophene (1) with diethyl succinate | 7.17 - 8.36 (m, 6H, ArH's, pyrrole H) | 2196 (CN), 1624 (C=O), 1535 (C=C) | |

| Acetyl pyridine (10) | Condensation of aminocyanothiophene (1) with ethyl acetoacetate | 6.95-7.30 (m, 5H, Ar H, pyridine H), 8.42 (s, 1H, OH) | 2202 (CN), 1624 (C=O), 1519 (C=C) | |

| Alkylated derivative (11) | Alkylation of aminocyanothiophene (1) with N-phenyl chloroacetamide | 1.75, 2.17, 2.51 (3s, 8H, cyclohexane H's), 2.89 (s, 2H, CH₂), 7.29-7.58 (m, 5H, ArH's), 11.51-7.95 (s, 2H, 2NH) | 2210 (CN), 1657 (C=O), 3271 (NH) | |

| Aminocyanopyridine (19) | Reaction of aminocyanothiophene (1) with ethyl cyanoacetate | 1.79, 2.52, 2.80 (3s, 8H, cyclohexane protons), 3.98 (s, 2H, pyridine CH₂), 8.30 (s, 2H, NH₂) | 2194 (CN), 1619 (C=O), 3330 (NH₂) |

Spectroscopic Characterization (e.g., NMR, IR, MS)

The characterization of this compound relies on a combination of spectroscopic methods that probe its molecular structure. While comprehensive spectral data for the unstable parent compound is not extensively documented, the analysis of its more stable derivatives provides significant insight into the expected spectroscopic signatures. ontosight.aivulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound derivatives.

¹H NMR: In the proton NMR spectrum, the protons on the thiophene ring typically appear in the aromatic region. For instance, in derivatives like 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitriles, aromatic protons resonate between δ 6.8 and 7.5 ppm. vulcanchem.com The amine (-NH2) protons are also characteristic, with their chemical shift often appearing in a broad signal, such as between δ 5.2–5.5 ppm in some derivatives. vulcanchem.com For N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, the thiophene protons appear at δ 7.05 ppm and δ 6.81 ppm. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon environments within the molecule. In derivatives such as methyl 3-aminobenzo[b]thiophene-2-carboxylate, the carbon atoms of the thiophene ring resonate at distinct chemical shifts, with the carbon bonded to the amine group appearing around 148.5 ppm and other ring carbons appearing between 99.0 and 140.0 ppm. mdpi.com

Interactive Table 1: Exemplary NMR Data for this compound Derivatives

| Compound Name | Nucleus | Chemical Shift (δ, ppm) |

| Methyl 3-aminobenzo[b]thiophene-2-carboxylate mdpi.com | ¹H NMR | 7.73 (d, 1H), 7.63 (d, 1H), 7.49–7.44 (m, 1H), 7.39–7.34 (m, 1H), 5.80 (s, 2H, NH₂), 3.89 (s, 3H, OCH₃) |

| ¹³C NMR | 165.9 (C=O), 148.5 (C-NH₂), 140.0, 131.3, 128.2, 123.9, 123.4, 121.2, 99.0 (Thiophene & Benzene Carbons), 51.5 (OCH₃) | |

| N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine researchgate.net | ¹H NMR | 7.53–7.47 (m, 8H), 7.22 (d, 4H), 7.05 (d, 1H, Th-H), 6.99–6.93 (m, 5H), 6.81 (d, 1H, Th-H), 4.02 (t, 4H, OCH₂), 1.83 (p, 4H), 1.56–1.46 (m, 4H), 1.42–1.37 (m, 8H), 0.97–0.92 (t, 6H, CH₃) |

| ¹³C NMR | 158.4, 145.4, 140.1, 132.8, 128.0, 126.8, 124.6, 123.9, 118.9, 115.1 (Aromatic Carbons), 68.2 (OCH₂), 31.7, 29.4, 25.9, 22.8 (Alkyl Carbons), 14.2 (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound and its derivatives, key absorptions include the N-H stretching of the amine group and various vibrations of the thiophene ring. vulcanchem.com In the IR spectrum of 2-amino-3,5-dinitro-thiophene, characteristic peaks are observed that confirm the presence of both the amine and nitro functional groups alongside the thiophene ring. nist.gov For related derivatives, the N-H stretch is typically observed around 3350 cm⁻¹, while C-S vibrations of the thiophene ring appear in the 630-690 cm⁻¹ range. vulcanchem.com

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Derivative | Wavenumber (cm⁻¹) |

| N-H Stretch | (Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine vulcanchem.com | ~3350 (broad) |

| C=O Stretch | 1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea vulcanchem.com | ~1700 |

| C=N Stretch | 1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea vulcanchem.com | ~1600 |

| C-S Stretch | (Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine vulcanchem.com | 630-690 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For derivatives like 3-(1H-pyrrol-1-yl)thiophen-2-amines, electron impact (EI) ionization typically results in a stable molecular ion (M+•) peak, which is often the base peak. researchgate.net Common fragmentation pathways include the cleavage of the C-N bond at the amine substituent. researchgate.net In analogous compounds such as (3-methoxy-2-thienyl)-phenyl-amine, high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. vulcanchem.com

X-ray Crystallography for Molecular Structure Elucidation

For example, the crystal structure of methyl-3-aminothiophene-2-carboxylate (matc) has been determined, revealing that it crystallizes in the monoclinic P21/c space group. mdpi.com The analysis showed that the asymmetric unit contains three crystallographically independent molecules linked by N–H⋯O and N–H⋯N hydrogen bonds, which stabilize the crystal packing. mdpi.com Similarly, the structure of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate was confirmed through X-ray crystallographic analysis. mdpi.com

The study of 2,3-thienoimide capped quaterthiophenes using synchrotron radiation X-ray powder diffraction has also provided detailed structural insights, demonstrating the power of diffraction techniques in characterizing complex thiophene-based systems. rsc.org These studies on derivatives are crucial for understanding how the this compound core influences the solid-state packing and intermolecular interactions of larger, more complex molecules. mdpi.com

Interactive Table 3: Crystallographic Data for a this compound Derivative

| Parameter | Methyl-3-aminothiophene-2-carboxylate mdpi.com |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Interactions | N–H⋯O and N–H⋯N hydrogen bonds |

| Noteworthy Features | Three independent molecules in asymmetric unit |

Medicinal Chemistry and Biological Activity of 2 Thiophenamine Scaffolds

Role as a Privileged Scaffold in Drug Discovery

In the field of medicinal chemistry, the 2-thiophenamine structure is recognized as a "privileged scaffold." nih.govresearchgate.net This designation stems from its ability to serve as a versatile core for developing ligands that can interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govresearchgate.netafjbs.com The incorporation of the 2-aminothiophene moiety into a molecule can confer potent and selective inhibitory or modulatory effects. nih.govresearchgate.net This makes it an attractive and central five-membered heterocyclic core for drug discovery programs. nih.gov

The utility of the this compound scaffold is further enhanced by its accessibility, often through established synthetic routes like the Gewald reaction. nih.gov It not only forms the basis of many active compounds but also acts as a crucial synthon for creating more complex thiophene-containing heterocycles and hybrid molecules with significant therapeutic potential. nih.govresearchgate.net A number of clinically used drugs, including olanzapine (B1677200) and clotiazepam, have been designed based on the thiophen-2-amine scaffold. researchgate.net

Structure-Activity Relationship (SAR) Studies

Influence of Substituent Patterns on Biological Efficacy

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the thiophene (B33073) ring. Research has shown that specific substitution patterns can dramatically modulate the efficacy of these compounds against various biological targets.

For instance, in the context of antileishmanial activity, the presence of a lateral indole (B1671886) ring attached to the 2-amino group has been found to be favorable for activity. researchgate.netmdpi.comnih.gov Further modifications, such as the introduction of a 5-bromoindole (B119039) moiety, can lead to compounds with potent activity against both promastigote and amastigote forms of Leishmania amazonensis. mdpi.com

Studies on other derivatives have revealed the following insights:

The size of cycloalkyl or piperidinyl chains at the C-4 and C-5 positions can modulate the antileishmanial activity. mdpi.com

Substitution at the C-3 position, such as replacing a carbonitrile group with a carboxamide or carboxylate, can positively influence activity, particularly when combined with an N-Boc-piperidinyl moiety at C-4 and C-5. mdpi.com

The presence of alkyl substituents at the C-6 position of a fused tetrahydrobenzo[b]thiophene ring is generally tolerable but does not consistently improve antileishmanial activity compared to the unsubstituted analog. researchgate.net

For antifungal activity, the presence of halogens and nitro substituents has been shown to increase efficacy. researchgate.net

In certain benzo[b]thiophene derivatives, the presence of hydroxy groups on aryl substituents was found to be essential for antifungal activity. researchgate.net

Pharmacophore Identification and Modulation

A pharmacophore is an abstract representation of the essential molecular features responsible for a molecule's biological activity. unina.it Identifying and modulating the pharmacophore of this compound derivatives is a key strategy in designing new and more effective therapeutic agents. nih.govresearchgate.net

The process involves:

Selection of Active Ligands : A set of this compound derivatives with known activity against a specific target is chosen. unina.it

Conformational Analysis : The possible three-dimensional shapes of these molecules are determined. unina.it

Feature Assignment and Superimposition : Key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) are identified and aligned to create a common 3D pharmacophore model. unina.it

Diverse Pharmacological Attributes and Mechanisms of Action

The this compound scaffold is associated with a broad spectrum of pharmacological activities. nih.govijpbs.com Derivatives have been reported to possess antimicrobial, anti-inflammatory, analgesic, antioxidant, antitumor, antiviral, and anticonvulsant properties. afjbs.comijpbs.comslideshare.net The diverse biological actions are attributed to their ability to interact with various biological targets like enzymes and receptors. nih.govafjbs.com The mechanisms of action are varied and are a subject of ongoing investigation to fully understand their therapeutic potential. nih.govresearchgate.net

Antiprotozoal Activity

Derivatives of this compound have demonstrated significant potential as antiprotozoal agents. nih.govresearchgate.net Research has shown their efficacy against various protozoan parasites. researchgate.netmdpi.com The development of new antiprotozoal drugs is critical due to the limitations of current therapies, and 2-aminothiophenes represent a promising class of compounds in this area. nih.gov

Antileishmanial Activity of 2-Aminothiophene Derivatives

A significant area of research has focused on the antileishmanial activity of 2-aminothiophene derivatives. researchgate.netmdpi.comnih.gov Leishmaniasis is a neglected tropical disease with limited therapeutic options, making the discovery of new, effective, and safer drugs a priority. mdpi.com

Studies have shown that 2-aminothiophene derivatives are active against different Leishmania species, including L. amazonensis, L. braziliensis, L. major, and L. infantum. researchgate.netnih.govresearchgate.net The mechanism of action for some of these compounds involves inducing apoptosis-like cell death in the parasites. researchgate.netnih.gov This is characterized by processes such as phosphatidylserine (B164497) externalization and DNA fragmentation. researchgate.netnih.gov Furthermore, docking studies suggest that some derivatives may act by inhibiting trypanothione (B104310) reductase (TryR), a crucial enzyme in the parasite's antioxidant defense system. researchgate.netnih.gov

Certain compounds have also been shown to exert an immunomodulatory effect, stimulating macrophages to produce increased levels of tumor necrosis factor-alpha (TNF-α), interleukin-12 (B1171171) (IL-12), and nitric oxide (NO), which are involved in parasite clearance. researchgate.netnih.gov

Detailed research findings have identified several promising compounds with significant antileishmanial activity.

Table 1: Antileishmanial Activity of Selected 2-Aminothiophene Derivatives against L. amazonensis

| Compound | Activity against Promastigotes (IC₅₀ in µM) | Activity against Amastigotes (EC₅₀ in µM) | Reference |

|---|---|---|---|

| SB-44 | 7.37 | 15.82 | mdpi.com |

| SB-83 | 3.37 | 18.5 | mdpi.com |

| SB-200 | 3.65 | 20.09 | mdpi.com |

| Meglumine antimoniate | >100 | - | mdpi.com |

Table 2: Antileishmanial Activity of Compound SB-200 against Various Leishmania Species

| Leishmania Species | Activity against Promastigotes (IC₅₀ in µM) | Activity against Amastigotes (IC₅₀ in µM) | Reference |

|---|---|---|---|

| L. braziliensis | 4.25 | - | researchgate.net |

| L. major | 4.65 | - | researchgate.net |

| L. infantum | 3.96 | 2.85 | researchgate.net |

These findings underscore the potential of 2-aminothiophene derivatives as lead compounds for the development of new and effective treatments for leishmaniasis. researchgate.netnih.gov

Antiproliferative and Antitumor Properties

Derivatives of the this compound scaffold have demonstrated significant potential as antiproliferative and antitumor agents, acting through various mechanisms. researchgate.net Benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives, for instance, have exhibited growth inhibition against HTB-54, CCRF-CEM, and HeLa tumor cell lines at nanomolar concentrations. researchgate.net

In one study, several 2-amino thiophene derivatives were evaluated for their antiproliferative effects on human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. nih.gov The results indicated that the derivatives possessed significant antiproliferative capabilities, with some showing efficacy comparable to or greater than the standard drug, doxorubicin. nih.gov Specifically, compounds 6CN14 and 7CN09 were highlighted for their superior efficiency. nih.gov The mechanism of action for these compounds appears to be cytostatic, as they were found to interfere with the cell cycle progression, thereby preventing the growth and multiplication of tumor cells. nih.gov

Furthermore, research into non-small cell lung cancer (NSCLC) has explored 2-amino-3-cyanothiophene analogs as a lipophilic scaffold for developing telomerase inhibitors, a key target in cancer therapy due to its activation in the majority of cancer cells. mdpi.com

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound | Cell Line | Activity | Source |

|---|---|---|---|

| Benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives | HTB-54, CCRF-CEM, HeLa | Growth inhibition at nanomolar concentrations | researchgate.net |

| 6CN14 | HeLa, PANC-1 | High antiproliferative efficiency | nih.gov |

| 7CN09 | HeLa, PANC-1 | High antiproliferative efficiency | nih.gov |

A primary mechanism for the antitumor activity of this compound derivatives is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways often dysregulated in cancer. ontosight.ai The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which governs cell proliferation, survival, and metabolism, is a prominent target. nih.govnih.gov

A series of 2-(thiophen-2-yl)-1,3,5-triazine derivatives were synthesized and identified as novel dual inhibitors of PI3Kα and mTOR. nih.gov Among these, compound 13g proved to be the most promising, with potent antitumor activity against A549, MCF-7, and Hela cell lines. nih.gov Notably, it showed a significant improvement in mTOR inhibition compared to the known class I PI3K inhibitor pictilisib (B1683980) (GDC-0941). nih.gov Western blot analysis confirmed that compound 13g effectively suppressed the phosphorylation of AKT, a key downstream component of the PI3K pathway. nih.gov

In another approach, structure-based drug design led to the discovery of tetra-substituted thiophenes as highly selective PI3K inhibitors. nih.gov These compounds displayed subnanomolar potency for PI3Kα and over 7000-fold selectivity against mTOR kinase. nih.gov Compounds 9 and 10 from this series had a PI3Kα Kᵢ of less than 1 nM and demonstrated good oral antitumor activity in a mouse xenograft tumor model. nih.gov The introduction of a triazole moiety was critical for maintaining the hydrogen-bonding network within the PI3K receptor, enhancing both potency and selectivity. nih.gov

Additionally, thieno[3,2-d]pyrimidine (B1254671) derivatives have been evaluated as potent inhibitors of PI3K p110α. oncotarget.com

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives

| Compound | Target | IC₅₀ / Kᵢ | Cell Line / Assay | Source |

|---|---|---|---|---|

| 13g | PI3Kα/mTOR | IC₅₀: 0.20 µM (A549), 1.25 µM (MCF-7), 1.03 µM (Hela) | A549, MCF-7, Hela | nih.gov |

| mTOR | IC₅₀: 48 nM | Enzymatic Assay | nih.gov | |

| Pictilisib (GDC-0941) | mTOR | IC₅₀: 525 nM | Enzymatic Assay | nih.gov |

| Compound 9 | PI3Kα | Kᵢ < 1 nM | Enzymatic Assay | nih.gov |

| Compound 10 | PI3Kα | Kᵢ < 1 nM | Enzymatic Assay | nih.gov |

Antiviral Efficacy

The this compound scaffold is a structural component of various compounds with antiviral properties. researchgate.netresearchgate.net Research has shown the potential of these derivatives against significant viral threats. For example, certain newly synthesized benzo[b]thiophene derivatives were tested for their antiviral activity against the H5N1 influenza virus, with their efficacy determined by calculating both EC₅₀ and LD₅₀ values. researchgate.net

In the fight against Ebola virus (EVD), a thiophene scaffold was identified as a promising hit from a phenotypic screening campaign. nih.gov This led to the synthesis of a new class of compounds that function as viral entry inhibitors. nih.gov The mechanism of these inhibitors is believed to involve blocking the interaction between the Ebola virus glycoprotein (B1211001) (EBOV-GP) and the host cell, a critical step for viral entry. nih.gov

Antibacterial and Antimicrobial Activity

Thiophene derivatives have long been recognized for their broad-spectrum antimicrobial activity. researchgate.netresearchgate.netresearchgate.net A study focused on novel "armed" thiophene derivatives reported significant antibacterial action. nih.govnih.gov In this research, a tetrasubstituted 2-acetylthiophene (B1664040) was used to create various iminothiophene derivatives. nih.gov When tested against several bacterial strains, some of these compounds showed potent antimicrobial effects. nih.govnih.gov Notably, iminothiophene derivative 7 , which incorporates a 2-aminobenzimidazole (B67599) moiety, was found to be more potent against Pseudomonas aeruginosa than the standard antibiotic drug gentamicin. nih.govnih.gov The inherent resistance of Gram-negative bacteria like P. aeruginosa is often due to their lipopolysaccharide outer membrane, which acts as a permeability barrier, making this finding particularly significant. nih.gov The mechanism for some thiophene-containing antimicrobials is thought to involve the stabilization of DNA-cleavage complexes by selectively binding to the associated protein. researchgate.net

Table 3: Antibacterial Activity of a Selected this compound Derivative

| Compound | Target Bacterium | Activity Comparison | Source |

|---|---|---|---|

| Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.govnih.gov |

Antifungal Properties

This compound derivatives have emerged as effective antifungal agents against a range of clinically relevant fungi. researchgate.netresearchgate.net Di(hetero)arylamine derivatives of the benzo[b]thiophene system have shown broad-spectrum activity against Candida and Aspergillus species, as well as dermatophytes. researchgate.net Some of these compounds were notably active against fluconazole-resistant fungal strains. researchgate.net Structure-activity relationship (SAR) studies revealed that the presence of hydroxy groups was essential for the activity of aryl derivatives. researchgate.net

In another study, Schiff bases bearing 2-aminothiophene derivatives were designed through molecular simplification and evaluated for their in vitro antifungal activity against dermatophytes. scielo.br Compound 4e , a di-substituted halogenated derivative, was active against T. tonsurans and T. rubrum with MIC values of 64 µg/mL and 32 µg/mL, respectively, demonstrating superior activity to fluconazole (B54011) in these cases. scielo.br The presence of a nitro (NO₂) group was also found to be crucial for activity in certain indole methylidene derivatives like 4p . scielo.br

Furthermore, the compound 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) has been incorporated into chitosan-based films. nih.gov These films demonstrated antifungal activity against Candida albicans, Candida tropicalis, and Candida parapsilosis, suggesting their potential as a topical antifungal formulation. nih.gov A thiophene-thiosemicarbazone derivative known as L10 has also shown promising antifungal activity against C. albicans, which is mediated by inducing oxidative stress and apoptosis. nih.gov

Table 4: Antifungal Activity of Selected this compound Derivatives

| Compound | Target Fungi | MIC (µg/mL) | Source |

|---|---|---|---|

| 4e | T. tonsurans 700 | 64 | scielo.br |

| T. rubrum 6753 | 32 | scielo.br | |

| 6CN-chitosan film | C. albicans, C. tropicalis, C. parapsilosis | Effective antifungal activity | nih.gov |

Channel and Cannabinoid Receptor Inhibition

The versatility of the this compound scaffold extends to its role in modulating ion channels and receptors, including cannabinoid receptors, which are part of a complex signaling system in the body. researchgate.netfrontiersin.org A novel class of thioamide derivatives has been identified as neutral cannabinoid-1 (CB1) receptor antagonists. nih.gov The transformation of a carboxamide linker to a thioamide in these compounds maintained potent CB1 antagonism (below 10 nM) while improving solubility. nih.gov One such neutral antagonist, compound 2c , significantly reduced body weight in diet-induced obese mice, highlighting its therapeutic potential for treating obesity. nih.gov

The mechanism of cannabinoid receptor action often involves the modulation of ion channels. nih.gov For instance, cannabinoid receptor activation can inhibit presynaptic Q- and N-type calcium channels, which in turn reduces the probability of neurotransmitter release. nih.gov This action is believed to contribute to many of the physiological effects of cannabinoids. nih.gov Other research has shown that synthetic cannabinoids like WIN55,212-2 can inhibit native nicotinic receptors in a manner independent of cannabinoid receptors. frontiersin.org More recent work has focused on developing photoswitchable probes from the CB2 agonist HU308 to enable optical control over CB2 receptor-mediated calcium release, offering precise tools to study its signaling pathways. chemrxiv.org

Anti-inflammatory Applications

Derivatives of this compound are being actively investigated for their anti-inflammatory properties. researchgate.netresearchgate.netnih.gov Thiophene-based compounds can exert anti-inflammatory effects by targeting key enzymes and signaling pathways involved in the inflammatory response. nih.gov For example, a hybrid compound (23 ) containing a 2-aminobenzothiazole (B30445) (2BT) moiety and rhodamine was evaluated through molecular docking as a potential dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two major enzymes in inflammatory pathways. nih.gov

In vitro assays have shown that certain thiophene derivatives (9 and 10 ) can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6 from human red blood cells, while simultaneously increasing the anti-inflammatory cytokine IL-10. nih.gov This activity was superior to that of the standard anti-inflammatory drug indomethacin. nih.gov Additionally, other studies have reported that thiophene-3-carboxamide (B1338676) can reduce the expression of IL-6 mRNA, further supporting the role of these scaffolds in mitigating inflammation. researchgate.net

Cholinesterase Inhibitory Potential

The this compound scaffold serves as a critical component in the development of cholinesterase inhibitors, which are instrumental in managing neurodegenerative conditions like Alzheimer's disease. gsconlinepress.com These compounds work by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes that break down the neurotransmitter acetylcholine (B1216132). gsconlinepress.com The inhibition of these enzymes leads to an accumulation of acetylcholine in the brain, which can help to alleviate some of the symptoms of dementia. gsconlinepress.com

Research has shown that derivatives of this compound can be potent inhibitors of both AChE and BChE. nih.govnih.gov For example, resveratrol-thiophene hybrids have demonstrated significant inhibitory activity against both enzymes. nih.gov In one study, a particular resveratrol-thiophene derivative showed higher inhibitory activity against BChE than the reference drug galantamine. nih.gov

The inhibitory potential of these compounds is influenced by their chemical structure. For instance, the presence of certain functional groups, such as hydroxyl groups, can enhance their antioxidant and cholinesterase inhibitory activities. nih.gov The table below presents the cholinesterase inhibitory activity of selected compounds.

Table 1: Cholinesterase Inhibitory Activity of Selected Compounds

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Resveratrol-thiophene hybrid II | BChE | 4.6 |

| Galantamine (Reference Drug) | BChE | 7.9 |

| Resveratrol-thiophene hybrid III | AChE | - |

Data for IC50 values of Resveratrol-thiophene hybrid III and Donepezil were not specified in the provided context.

Investigation of Pharmacokinetic Properties

The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME), is a crucial determinant of its efficacy and safety. ajol.info For this compound derivatives, these properties are influenced by factors such as lipophilicity and the presence of specific functional groups. vulcanchem.com

In silico tools are often used to predict the ADMET properties of these compounds in the early stages of drug development. ajol.info These predictions can help to identify candidates with favorable pharmacokinetic profiles, such as good intestinal absorption and the ability to cross the blood-brain barrier. ajol.info Studies on some thiophene derivatives have predicted high intestinal absorption rates and good distribution to the central nervous system. ajol.info

The metabolism of this compound derivatives is also a key consideration. The thiophene ring can be metabolized by cytochrome P450 enzymes, and the amino group can undergo various transformations. The metabolic stability of these compounds can be improved by modifying their chemical structure, for example, by introducing groups that block metabolic sites.

Clinical Development and Therapeutic Potential

While many 2-aminothiophene derivatives have shown promise in preclinical studies, their progression to clinical trials has been limited. researchgate.net However, the 2-aminothiophene scaffold is a key component of several approved drugs, such as the antipsychotic olanzapine and the antiplatelet agent prasugrel. researchgate.netresearchgate.net

The diverse biological activities of this compound derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, suggest that this scaffold holds significant potential for the development of new drugs for a wide range of diseases. researchgate.netresearchgate.net Further research is needed to optimize the lead compounds and to evaluate their efficacy and safety in clinical settings. nih.gov

Drug Design and Development Strategies

Bioisosterism is a drug design strategy that involves replacing a functional group in a molecule with another group that has similar physical or chemical properties. ajptr.comslideshare.net This can lead to improved potency, selectivity, and pharmacokinetic properties. nih.gov In the case of 2-aminothiophene derivatives, the sulfur atom in the thiophene ring can be replaced with a selenium atom, a strategy known as S-Se bioisosterism. mdpi.comproceedings.science

This substitution can have a significant impact on the biological activity of the molecule. acs.org For example, in a study of antileishmanial agents, 2-aminoselenophene derivatives were found to be more potent than their 2-aminothiophene counterparts. mdpi.com The increased activity was attributed to the different electronic and steric properties of selenium compared to sulfur. ajptr.com

Rational drug design involves using knowledge of the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. ontosight.ai This approach has been used to develop novel this compound-based therapeutic agents. nih.gov

Molecular docking is a computational technique that is often used in rational drug design to predict how a ligand will bind to a protein. mdpi.com This information can be used to guide the synthesis of new compounds with improved properties. For example, molecular docking has been used to design this compound derivatives that are potent inhibitors of cholinesterase. nih.gov

Another rational design strategy is scaffold hopping, which involves replacing the core structure of a molecule with a different scaffold while maintaining its biological activity. niper.gov.in This can lead to the discovery of new chemical classes of drugs with improved properties. niper.gov.in

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetylcholinesterase |

| Butyrylcholinesterase |

| Galantamine |

| Olanzapine |

| Prasugrel |

| Resveratrol |

| 2-Aminoselenophene |

| 2-Aminothiophene |

Computational Chemistry and Electronic Structure Investigations

Quantum-Chemical Calculations

Quantum-chemical calculations have been instrumental in elucidating the molecular and electronic properties of 2-Thiophenamine and its analogues. These theoretical approaches allow for a detailed understanding of the structure-property relationships that govern the functionality of these compounds.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been extensively applied to study this compound derivatives, providing valuable information on their geometry, spectroscopic features, and electronic characteristics. mdpi.comdiva-portal.orgd-nb.inforesearchgate.netdiva-portal.org

DFT calculations are employed to determine the most stable geometric structure of molecules by finding the minimum energy conformation. github.com For derivatives of this compound, such as N,N-diphenyl-2-thiophenamine (DPTA), geometry optimization using the B3LYP functional and the 6-31G(d,p) basis set has confirmed an almost coplanar conformation between the thiophene (B33073) ring and adjacent moieties. diva-portal.org This planarity is crucial as it facilitates electronic coupling between different parts of the molecule. diva-portal.org

Conformational analysis, often performed using methods like Potential Energy Surface (PES) scans, helps in identifying various stable conformers of a molecule. nih.gov For some merocyanine (B1260669) dyes containing a this compound donor group, it has been shown that the conformational landscape can change significantly when moving from the gas phase to a solution, which in turn affects the molecule's properties. unibo.it

Table 1: Examples of DFT Functionals and Basis Sets Used in Geometry Optimization Studies

| Molecule/System | DFT Functional | Basis Set | Key Finding | Reference |

|---|---|---|---|---|

| N,N-diphenyl-2-thiophenamine (DPTA) | B3LYP | 6-31G(d,p) | Almost coplanar conformation between thiophene and BTD rings. | diva-portal.org |

| Merocyanine with 5-ethenyl N,N-disubstituted thiophenamine donor | PBE, PBE0, B3LYP, CAM-B3LYP, B2PLYP | def2/TZVP | Significant effect of polar solvent on geometry. | unibo.it |

| 2-nitroimidazole derivatives | B3LYP | 6-311+G(d,p) | Conformational landscape changes from gas phase to aqueous solution. | mdpi.com |

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting various spectroscopic properties, including vibrational (IR and Raman) and electronic (UV-Vis) spectra. mdpi.comnih.gov For derivatives of 2-nitroimidazole, which share heterocyclic structural motifs with thiophenamine, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to assign vibrational modes in IR and Raman spectra. mdpi.com

In the study of N,N-diphenyl-2-thiophenamine (DPTA), experimental valence and core level photoelectron spectroscopy and near-edge X-ray absorption spectroscopy (NEXAFS) measurements were compared with DFT calculations to provide a detailed description of the molecular electronic structure. diva-portal.orgresearchgate.net This comparative approach allows for a robust assignment of experimental spectral features. researchgate.netacs.org

The electronic structure of this compound derivatives is key to their application in organic electronics. DFT calculations provide insights into the distribution of electron density and the nature of molecular orbitals. diva-portal.orgresearchgate.net For instance, in N,N-diphenyl-2-thiophenamine (DPTA), the electron-donating properties are largely explained by the significant contribution of the nitrogen lone-pair electrons to the highest occupied molecular orbital (HOMO). diva-portal.org

The analysis of core level spectra, supported by DFT calculations, can reveal the effects of different atoms on the electronic structure. In DPTA, the binding energies of the C 1s photoelectron lines are influenced by the electronegativity of the nitrogen and sulfur atoms, as well as the delocalization of their lone-pair electrons. diva-portal.org

The energies and compositions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and its potential in electronic devices. The HOMO-LUMO energy gap is a key parameter that influences the electronic and optical properties of a material. chalcogen.roirjweb.com

In N,N-diphenyl-2-thiophenamine (DPTA), the contribution of the sulfur atom from the thiophene ring to the LUMO and the empty density of states is believed to enhance the performance of donor-pi-acceptor molecules containing this moiety in photoenergy conversion devices. diva-portal.org Furthermore, analysis of the C K-edge NEXAFS spectrum of DPTA has shown that the LUMO energy position is affected differently depending on whether the core hole is on the phenyl or the thiophene ring. diva-portal.org The reactivity of molecules can often be gauged by the energy difference between the LUMO and HOMO orbitals. wuxiapptec.com

Table 2: Calculated HOMO and LUMO Energies for Selected Thiophenamine Derivatives

| Molecule | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| GO-P3HT (P3HT contains thiophene units) | DFT (B3LYP/6-31G(d)) | -5.11 | -3.42 | 1.69 | rsc.org |

| Merocyanine D1A1 (D1 is a thiophenamine derivative) | DFT (B3LYP/def2/TZVP) | -5.46 | - | - | unibo.it |

| Tris-4-amidophenyl-thiophene derivative | DFT (B3LYP/6-311G(d,p)) | - | - | - | researchgate.net |

Ab-initio electron propagator theory, particularly the Outer-Valence Green's Function (OVGF) method, provides a high-level theoretical framework for the direct calculation of ionization potentials and electron affinities, which correspond to the energies of the HOMO and LUMO, respectively. auburn.eduarxiv.org This method is known for its accuracy in predicting the electronic properties of molecules. auburn.edu

In studies of related heterocyclic compounds like 2(5H)-thiophenone, OVGF calculations have been used in conjunction with experimental techniques such as ultraviolet photoelectron spectroscopy (UPS) to assign the valence photoemission bands. researchgate.netuhasselt.be This combined experimental and theoretical approach provides a detailed and reliable picture of the electronic structure. researchgate.netuhasselt.be While direct OVGF studies on this compound were not found in the initial search, the application of this method to similar thiophene-containing molecules highlights its potential for accurately characterizing the electronic properties of this compound. researchgate.netuhasselt.be The OVGF method is available in computational chemistry software packages like Gaussian, where it can be used for systems where the single-determinant picture of Koopmans' theorem is a valid starting point. auburn.edu

Electronic Structure Characterization

Relativistic Time-Dependent DFT Calculations

To accurately model the electronic structure and spectroscopic properties of molecules containing heavier elements like sulfur, it is often necessary to incorporate relativistic effects. Relativistic Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used for this purpose. researchgate.netnih.gov This approach accounts for the influence of spin-orbit coupling (SOC) on excitation energies. nih.gov

Formalisms such as the four-component (4C) and exact two-component (X2C) variants of TD-DFT treat both scalar relativistic effects and spin-orbit coupling. rsc.org A simplified and computationally less demanding approach involves performing scalar relativistic TD-DFT calculations first to identify the lowest excited states, and then applying the spin-orbit coupling operator to these states. nih.gov

For thiophene-containing molecules, relativistic TD-DFT calculations are instrumental in assigning spectral features in both X-ray Photoemission Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectra. researchgate.netresearchgate.net For instance, calculations based on the relativistic two-component zeroth-order regular approximation (ZORA) have been successfully used to estimate the contributions of spin-orbit splitting and molecular-field splitting to the sulfur 2p binding energies in thiophenic systems, showing good agreement with experimental data. researchgate.net These theoretical methods are essential for interpreting complex spectra and understanding the contributions of different orbitals to the electronic landscape of the molecule. researchgate.netuhasselt.be

Spectroscopic Probes of Electronic Structure

Spectroscopic techniques are indispensable for experimentally validating and exploring the electronic structure predicted by computational models. rsc.org Core-level and valence-level spectroscopies offer a direct window into the orbital energies and chemical environments within a molecule. wisc.edu

Photoelectron Spectroscopy (PES)

Photoelectron Spectroscopy (PES) is a cornerstone technique for studying the electronic composition of molecules. libretexts.org It operates on the principle of the photoelectric effect, where irradiating a sample with high-energy photons causes the emission of electrons. By analyzing the kinetic energy of these photoelectrons, one can determine their binding energies, which directly correspond to the energies of the molecular orbitals from which they were ejected. libretexts.orgkratos.com

Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) employs vacuum UV radiation, typically from a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV), to probe the valence electron levels. kratos.comthermofisher.com Due to the lower photon energy, UPS is highly surface-sensitive and specifically provides information about the highest occupied molecular orbitals (HOMO) and other valence band structures. kratos.comthermofisher.com

In studies of N,N-diphenyl-2-thiophenamine (DPTA), a derivative of this compound, gas-phase UPS has been used to probe the occupied electronic states. rsc.org The experimental valence spectrum for DPTA reveals the HOMO as a distinct peak centered at an ionization energy of 7.13 eV. rsc.org Theoretical calculations confirm that the HOMO is primarily derived from the C 2p and N 2p atomic orbitals, which is consistent with the electron-donating character of the molecule arising from the significant contribution of the nitrogen lone-pair electrons. rsc.orgkaist.ac.krdiva-portal.org The UPS spectrum provides critical data for understanding the electron-donating properties that make these compounds valuable in optoelectronic applications. kaist.ac.krresearchgate.net

X-ray Photoemission Spectroscopy (XPS)

X-ray Photoemission Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), uses soft X-rays (200-2000 eV) to ionize core-level electrons. libretexts.orgceric-eric.eu Because core-level binding energies are characteristic of each element, XPS provides information on elemental composition and, more importantly, the chemical environment of the atoms within a molecule. wisc.educeric-eric.eu

Comprehensive XPS measurements have been performed on gas-phase N,N-diphenyl-2-thiophenamine (DPTA) to gain a detailed description of its molecular electronic structure. diva-portal.org These experimental results are often compared with DFT calculations to provide a robust assignment of the spectral features. researchgate.netresearchgate.net

Analysis of the core levels of the constituent atoms—carbon (C 1s), sulfur (S 2p), and nitrogen (N 1s)—provides specific insights into the chemical structure of this compound derivatives.

C 1s: The C 1s spectrum is typically complex due to the presence of carbon atoms in different chemical environments (e.g., on the thiophene ring versus a phenyl ring, or bonded to sulfur versus nitrogen). The C 1s photoelectron lines can be resolved into different contributions, with binding energies influenced by factors such as the electronegativity of neighboring atoms (N and S) and the delocalization of lone-pair electrons. kaist.ac.krdiva-portal.org

S 2p: The S 2p core level spectrum is characterized by a doublet, S 2p₃/₂ (LIII) and S 2p₁/₂ (LII), which arises from spin-orbit (SO) coupling. acs.org The splitting and relative intensities of these peaks are sensitive probes of the sulfur atom's local environment. Further splitting can occur due to the molecular field effect in non-equivalent sulfur atoms. researchgate.netacs.org

N 1s: The N 1s core level provides direct information about the amino group. Its binding energy is a key indicator of the nitrogen atom's chemical state and its involvement in the molecule's electronic system, particularly the delocalization of its lone-pair electrons into the π-system. rsc.orgacs.org

The precise binding energies (BE) of core electrons and the chemical shifts (differences in BE for an element in different chemical environments) are highly informative. wisc.edu These shifts are determined by the local electron density (an initial state effect) and electronic relaxation around the core hole created during photoionization (a final state effect). researchgate.net

In studies of thiophene analogs like N,N-diphenyl-2-thiophenamine (DPTA) and benzo-annulated thiophenes, several key findings have emerged:

The C 1s binding energies are influenced by two competing effects: the electron-withdrawing inductive effect of the electronegative nitrogen and sulfur atoms, and the electron-donating effect from the delocalization of their lone-pair electrons. kaist.ac.krdiva-portal.org

For a series of benzo-annulated thiophenes, a regular decrease in the S 2p binding energy is observed as the extent of π-electron delocalization increases, indicating greater electron shielding on the sulfur atom. acs.org

The S 2p spectra for thiophenes show a more intense peak at lower binding energy corresponding to the 2p₃/₂ state, separated from the 2p₁/₂ state by the spin-orbit splitting of approximately 1.18 eV. acs.org

The following tables present representative binding energy data for thiophene and its derivatives, illustrating the principles discussed.

Table 1: Experimental and Calculated S 2p Binding Energies (eV) for Thiophene (T) and Benzo[b]thiophene (BBT) This table showcases how binding energies shift with changes in molecular structure. Data is adapted from studies on related thiophene compounds. acs.org

| Compound | Component | Experimental BE (eV) | Calculated IP (eV) |

| Thiophene (T) | LIII (2p₃/₂) | 169.89 | 170.27 |

| LII (2p₁/₂) | 171.14 | 171.63 | |

| Benzo[b]thiophene (BBT) | LIII (2p₃/₂) | 169.59 | 170.09 |

| LII (2p₁/₂) | 170.57 | 171.47 |